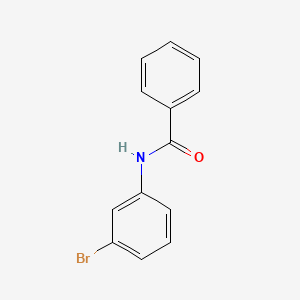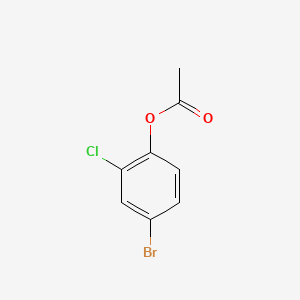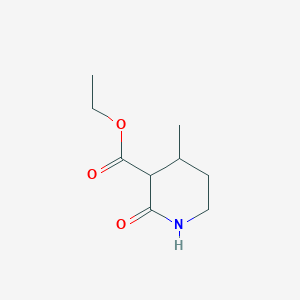![molecular formula C9H17BrO2 B3045256 3-[(4-Bromobutoxy)methyl]-3-methyloxetane CAS No. 103781-33-5](/img/structure/B3045256.png)
3-[(4-Bromobutoxy)methyl]-3-methyloxetane
Overview
Description
3-[(4-Bromobutoxy)methyl]-3-methyloxetane is a chemical compound with the molecular formula C9H17BrO2 and a molecular weight of 237.14 g/mol . It is commonly used as a building block in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobutoxy)methyl]-3-methyloxetane typically involves the reaction of 3-methyloxetane with 4-bromobutanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromobutoxy)methyl]-3-methyloxetane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxetanes, azides, thiocyanates, and alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
3-[(4-Bromobutoxy)methyl]-3-methyloxetane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[(4-Bromobutoxy)methyl]-3-methyloxetane involves its reactivity as a nucleophile or electrophile in various chemical reactions. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The oxetane ring provides a strained structure that can undergo ring-opening reactions under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorobutoxy)methyl]-3-methyloxetane
- 3-[(4-Iodobutoxy)methyl]-3-methyloxetane
- 3-[(4-Fluorobutoxy)methyl]-3-methyloxetane
Uniqueness
3-[(4-Bromobutoxy)methyl]-3-methyloxetane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is a better leaving group, making the compound more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
3-(4-bromobutoxymethyl)-3-methyloxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-9(7-12-8-9)6-11-5-3-2-4-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWJHWHEZXJCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560213 | |
| Record name | 3-[(4-Bromobutoxy)methyl]-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103781-33-5 | |
| Record name | 3-[(4-Bromobutoxy)methyl]-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3045175.png)
![[(3,3,3-Trifluoropropyl)sulfanyl]benzene](/img/structure/B3045176.png)
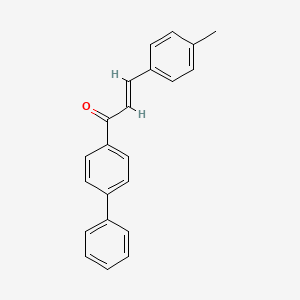
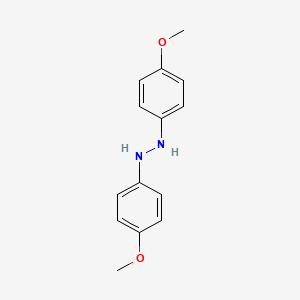
![Methylenebis[dimethyl(phenyl)silane]](/img/structure/B3045180.png)
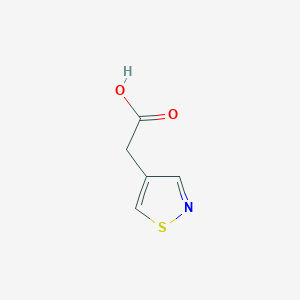

![Tert-butyl 4',6'-dihydrospiro[cyclopropane-1,7'-pyrazolo[4,3-C]pyridine]-5'(2'H)-carboxylate](/img/structure/B3045187.png)
